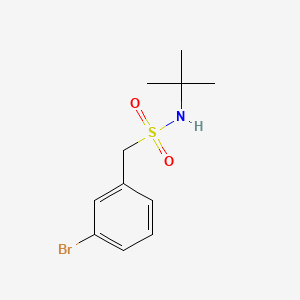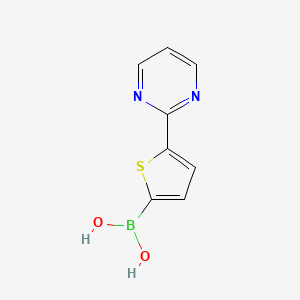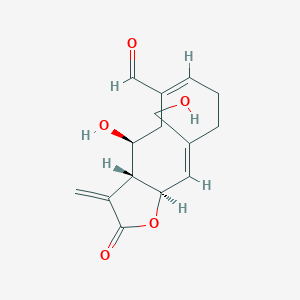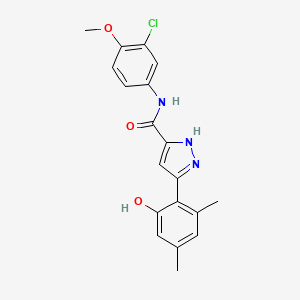![molecular formula C11H23O4P B14088953 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one is an organophosphorus compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy(ethyl)phosphoryl group attached to a heptan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one typically involves the reaction of heptan-2-one with ethoxy(ethyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonates or phosphinates.
Aplicaciones Científicas De Investigación
1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation processes.
Comparación Con Compuestos Similares
1-Ethoxy-2-propanol: A related compound with similar ethoxy functionality.
1-(Ethyl-heptoxy-phosphoryl)oxyheptane: Another organophosphorus compound with a similar structure.
Uniqueness: 1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one is unique due to its specific combination of an ethoxy(ethyl)phosphoryl group and a heptan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C11H23O4P |
|---|---|
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
1-[ethoxy(ethyl)phosphoryl]oxyheptan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-15-16(13,6-3)14-5-2/h4-10H2,1-3H3 |
Clave InChI |
VYSVSGJNPAVWSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)COP(=O)(CC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(Furan-2-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14088875.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14088893.png)


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14088958.png)
